1-Fluoro-3-isopropoxy-2-nitrobenzene
Overview
Description
1-Fluoro-3-isopropoxy-2-nitrobenzene is a nitroaromatic compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol. This compound has gained significant attention in the scientific community due to its various applications and unique chemical properties.
Preparation Methods
Chemical Reactions Analysis
1-Fluoro-3-isopropoxy-2-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitro group and fluorine atom can be replaced by nucleophiles such as phenols in the presence of potassium carbonate.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include dimethylformamide, potassium carbonate, hydrogen gas, palladium catalyst, and potassium permanganate. Major products formed from these reactions include substituted benzene derivatives, amines, and carbonyl compounds.
Scientific Research Applications
1-Fluoro-3-isopropoxy-2-nitrobenzene has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-isopropoxy-2-nitrobenzene involves its interaction with molecular targets through nucleophilic substitution and reduction reactions. The nitro group and fluorine atom are key functional groups that participate in these reactions, leading to the formation of various products with different biological and chemical properties .
Comparison with Similar Compounds
1-Fluoro-3-isopropoxy-2-nitrobenzene can be compared with other similar compounds such as:
1-Fluoro-2-isopropoxy-4-nitrobenzene: Similar structure but different position of the nitro group.
1-Fluoro-2-nitrobenzene: Lacks the isopropoxy group and has different reactivity.
3-Chloro-4-fluoronitrobenzene: Contains a chlorine atom instead of an isopropoxy group.
Properties
IUPAC Name |
1-fluoro-2-nitro-3-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-6(2)14-8-5-3-4-7(10)9(8)11(12)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFMAXPRBZQIIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267967 | |
Record name | 1-Fluoro-3-(1-methylethoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233951-63-7 | |
Record name | 1-Fluoro-3-(1-methylethoxy)-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233951-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-3-(1-methylethoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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